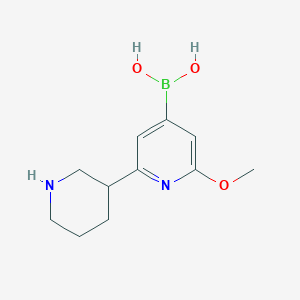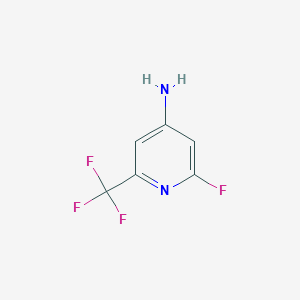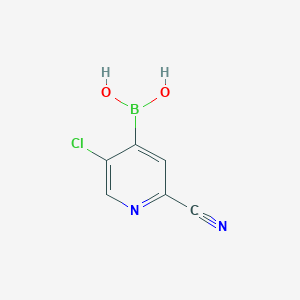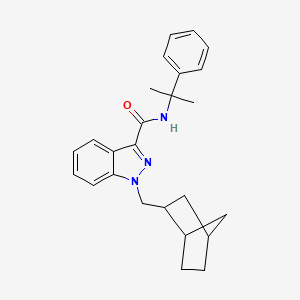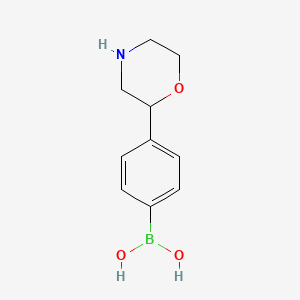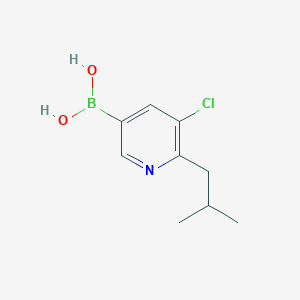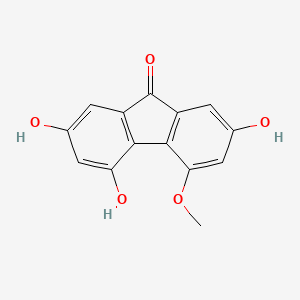
2,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- is a derivative of fluorenone, a compound known for its bright fluorescent yellow color. This compound is notable for its unique structure, which includes multiple hydroxyl and methoxy groups. It has been isolated from the plant Dendrobium chrysotoxum, a member of the Dendrobium genus, which is used in traditional Chinese medicine .
Métodos De Preparación
The synthesis of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- typically involves the isolation from natural sources such as Dendrobium chrysotoxum. The compound can be extracted using various chromatographic techniques, followed by structural elucidation using spectroscopic methods
Análisis De Reacciones Químicas
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as a model compound in studies of fluorenone derivatives and their reactivity.
Medicine: Due to its cytotoxic properties, it is being investigated for potential therapeutic applications in oncology.
Mecanismo De Acción
The mechanism of action of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The compound likely targets specific molecular pathways involved in cell proliferation and survival, although the exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- include other fluorenone derivatives such as:
- Dendroflorin
- Denchrysan A
- 2,4,5,7-Tetranitrofluorenone
These compounds share structural similarities but differ in their specific substituents and biological activities. The presence of multiple hydroxyl and methoxy groups in 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- makes it unique and potentially more reactive in certain chemical and biological contexts .
Propiedades
Número CAS |
560096-22-2 |
|---|---|
Fórmula molecular |
C14H10O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2,4,7-trihydroxy-5-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O5/c1-19-11-5-7(16)3-9-13(11)12-8(14(9)18)2-6(15)4-10(12)17/h2-5,15-17H,1H3 |
Clave InChI |
DILPYVBUOBXTTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


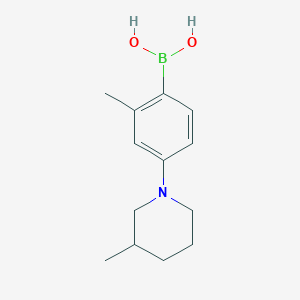

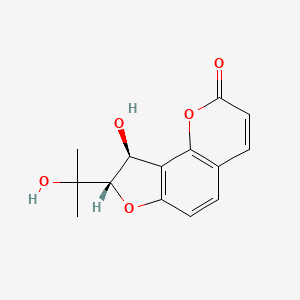
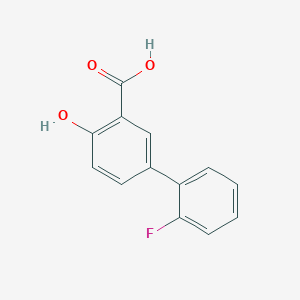
![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)
